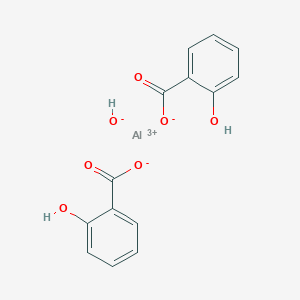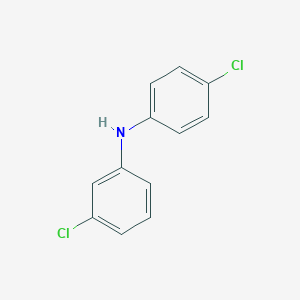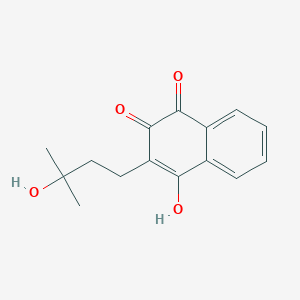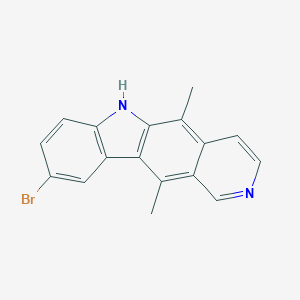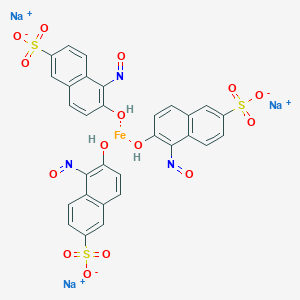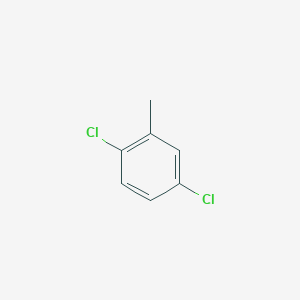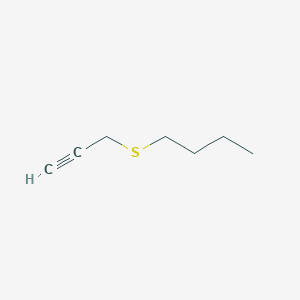
Sulfide, butyl 2-propynyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfide, butyl 2-propynyl is a chemical compound that is widely used in scientific research. It is a member of the sulfide family, which is known for its diverse range of applications in various industries.
Mécanisme D'action
The mechanism of action of sulfide, butyl 2-propynyl is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms. It may also inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and cell wall components.
Effets Biochimiques Et Physiologiques
Sulfide, butyl 2-propynyl has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, potentially making it a useful anticancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sulfide, butyl 2-propynyl is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, its use in lab experiments may be limited by its toxicity and potential for side effects. Careful handling and appropriate safety measures should be taken when working with this compound.
Orientations Futures
There are several future directions for research on sulfide, butyl 2-propynyl. One area of interest is the development of new drugs based on its antimicrobial activity. Another potential application is in the field of materials science, where it may be used to synthesize new materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Sulfide, butyl 2-propynyl can be synthesized by reacting butyl propynoate with hydrogen sulfide in the presence of a catalyst. The reaction produces a yellowish liquid that can be purified through distillation. The purity of the final product can be determined through various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
Sulfide, butyl 2-propynyl has been extensively used in scientific research due to its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral activities, making it a promising candidate for developing new drugs. It has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Propriétés
Numéro CAS |
17277-57-5 |
|---|---|
Nom du produit |
Sulfide, butyl 2-propynyl |
Formule moléculaire |
C7H12S |
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
1-prop-2-ynylsulfanylbutane |
InChI |
InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3 |
Clé InChI |
BPAWIQMMOKUBRA-UHFFFAOYSA-N |
SMILES |
CCCCSCC#C |
SMILES canonique |
CCCCSCC#C |
Autres numéros CAS |
17277-57-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




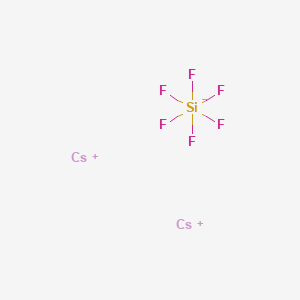
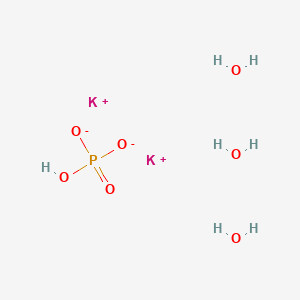
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
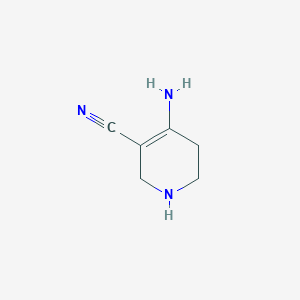
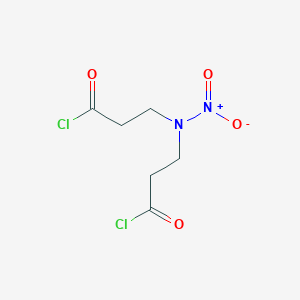
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

